5-Chloro-3-methoxy-2-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

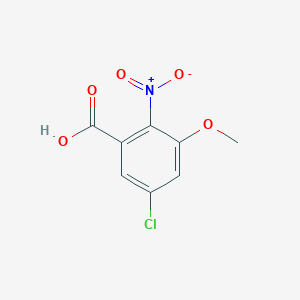

5-Chloro-3-methoxy-2-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO5 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methoxy group, and a nitro group on the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methoxy-2-nitrobenzoic acid typically involves the nitration of 5-chloro-3-methoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a solid form.

化学反応の分析

Types of Reactions

5-Chloro-3-methoxy-2-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products Formed

Reduction: 5-Chloro-3-methoxy-2-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Esters of this compound.

科学的研究の応用

Synthesis and Chemical Properties

5-Chloro-3-methoxy-2-nitrobenzoic acid (C8H6ClNO5) can be synthesized through various methods, primarily involving nitration and substitution reactions. A notable synthesis route involves using 3-chlorobenzoic acid as a precursor, undergoing nitration to obtain the nitro group at the appropriate position, followed by methanol substitution to introduce the methoxy group. This method is characterized by its simplicity and cost-effectiveness, making it suitable for industrial production .

Anticoagulant Drug Development

One of the most prominent applications of this compound is as an intermediate in the synthesis of Betrixaban , a novel anticoagulant medication. Betrixaban is used for the prevention of venous thromboembolism in adult patients undergoing elective hip or knee replacement surgery. The compound serves as a key intermediate in the synthesis pathway, facilitating a more efficient production process compared to previous methods that were longer and more costly .

Analgesic and Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit notable analgesic and anti-inflammatory properties. Studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition suggests potential use in developing safer anti-inflammatory drugs that selectively target COX-2 over COX-1, thereby minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

Compounds similar to this compound have been investigated for their antimicrobial properties. The presence of chlorine and nitro groups enhances their activity against various bacterial strains, suggesting potential applications in treating infections or as preservatives in pharmaceutical formulations .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Synthesis of Analgesics | New derivatives showed significant analgesic activity in hot-plate and tail-flick tests | Potential for pain management therapies |

| Anticoagulant Synthesis | Demonstrated a more efficient synthesis route for Betrixaban using this compound | Industrial scale production of anticoagulants |

| Antimicrobial Testing | Exhibited inhibitory effects on bacterial growth | Development of new antibiotics |

作用機序

The mechanism of action of 5-Chloro-3-methoxy-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the methoxy and chlorine groups can influence the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

- 5-Chloro-2-methoxy-3-nitrobenzoic acid

- 5-Ethyl-2-methoxy-3-nitrobenzoic acid

- 5-Fluoro-2-methoxy-3-nitrobenzoic acid

Uniqueness

5-Chloro-3-methoxy-2-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules

生物活性

5-Chloro-3-methoxy-2-nitrobenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article details its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: C₈H₆ClN₁O₅

- Molecular Weight: 219.59 g/mol

- CAS Number: 24721180

The presence of the chloro, methoxy, and nitro groups significantly influences its biological properties.

Mechanisms of Biological Activity

1. Enzyme Inhibition:

The compound has shown potential as an inhibitor of various enzymes. In biochemical assays, it may inhibit enzyme activity by binding to the active site, thus preventing substrate access. The nitro group can participate in redox reactions, enhancing its reactivity and ability to modulate enzyme functions .

2. Antitumor Activity:

Research indicates that derivatives of benzoic acids, including this compound, exhibit anti-tumor properties. Studies have demonstrated that certain metal complexes formed with this acid can induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) cells. Specifically, complexes derived from this compound have shown significant growth suppression at low micromolar concentrations .

3. Neuroprotective Effects:

In cellular models, particularly BV-2 microglial cells, derivatives of this compound have exhibited neuroprotective effects against inflammation and oxidative stress, suggesting potential applications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study examining the effects of various metal complexes with this compound, it was found that complex (1) induced a 75.70% suppression of A549 cell proliferation at a concentration of 20 µM after 24 hours. The IC50 value for this complex was determined to be 8.82 µM, indicating potent anticancer activity .

Table 2: Antitumor Efficacy Data

| Complex | Cell Line | Concentration (µM) | % Growth Suppression | IC50 (µM) |

|---|---|---|---|---|

| Complex (1) | A549 | 20 | 75.70 | 8.82 |

| Complex (2) | Caco-2 | 20 | 72.70 | N/A |

特性

IUPAC Name |

5-chloro-3-methoxy-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO5/c1-15-6-3-4(9)2-5(8(11)12)7(6)10(13)14/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKXWIGUCWZDSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1[N+](=O)[O-])C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。